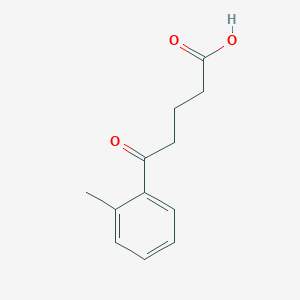

5-(2-Methylphenyl)-5-oxovaleric acid

Descripción general

Descripción

5-(2-Methylphenyl)-5-oxovaleric acid: is an organic compound with the molecular formula C12H14O3 It is a derivative of valeric acid, where the fifth carbon is substituted with a 2-methylphenyl group and a ketone functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylphenyl)-5-oxovaleric acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylbenzene (toluene) with succinic anhydride, followed by hydrolysis and decarboxylation. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 5-(2-Methylphenyl)-5-oxovaleric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.

Reduction: Formation of 5-(2-Methylphenyl)-5-hydroxyvaleric acid.

Substitution: Formation of halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-(2-Methylphenyl)-5-oxovaleric acid has been investigated for its potential therapeutic properties. Studies have shown that it may exhibit:

- Anti-inflammatory Effects : In vitro studies indicate that the compound can reduce the secretion of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

- Analgesic Activity : Animal models have demonstrated that this compound can decrease pain responses, indicating its potential as an analgesic agent.

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Reduces cytokine secretion (e.g., TNF-alpha, IL-6) |

| Analgesic | Decreases pain response in animal models |

Organic Synthesis

The compound serves as an important building block in organic synthesis. It can undergo various reactions such as:

- Oxidation : Converting to carboxylic acids or other derivatives.

- Reduction : Transforming the ketone group into alcohols.

These reactions are crucial for synthesizing more complex organic molecules.

| Reaction Type | Common Products |

|---|---|

| Oxidation | Carboxylic acids, aldehydes |

| Reduction | Alcohols |

Biological Research

The compound is also utilized in biological research to study its interactions with biomolecules. Notable findings include:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound may interact with receptors associated with pain and inflammation, providing insights into its mechanism of action.

Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, researchers evaluated the anti-inflammatory properties of this compound using murine macrophage cell lines. The results indicated a significant reduction in pro-inflammatory cytokines when treated with the compound compared to untreated controls.

Study 2: Analgesic Activity

Another study focused on the analgesic effects of this compound in a rat model of acute pain. The administration resulted in a marked decrease in pain response measured by the tail-flick test, indicating its potential as an analgesic agent.

Future Directions and Research Needs

While initial studies suggest promising applications for this compound, further research is necessary to fully understand its biological activities and therapeutic potential. Future research should focus on:

- In vivo Studies : To assess pharmacokinetics and pharmacodynamics.

- Mechanistic Studies : To elucidate specific pathways influenced by the compound.

- Clinical Trials : To evaluate efficacy and safety in human subjects.

Mecanismo De Acción

The mechanism of action of 5-(2-Methylphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

5-Phenyl-5-oxovaleric acid: Lacks the methyl group on the phenyl ring, resulting in different reactivity and biological activity.

5-(2-Chlorophenyl)-5-oxovaleric acid: Contains a chlorine substituent, which can alter its chemical properties and interactions with molecular targets.

5-(2-Methoxyphenyl)-5-oxovaleric acid: The methoxy group can influence the compound’s solubility and reactivity.

Uniqueness: 5-(2-Methylphenyl)-5-oxovaleric acid is unique due to the presence of the 2-methylphenyl group, which can affect its chemical reactivity and biological interactions

Actividad Biológica

5-(2-Methylphenyl)-5-oxovaleric acid, with the chemical formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol, is a compound that has garnered attention in biochemical research due to its unique structural features, including a ketone and a carboxylic acid functional group. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicinal chemistry, and comparative analysis with related compounds.

Structural Characteristics

The structure of this compound includes:

- A ketone group that enhances reactivity through nucleophilic addition reactions.

- A carboxylic acid group that can form hydrogen bonds and ionic interactions, influencing its biological interactions.

These functional groups are crucial for its role in various metabolic pathways and enzyme-catalyzed reactions.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound's mechanism of action can be summarized as follows:

- Enzyme Interaction : The ketone group facilitates nucleophilic attack by enzymes, while the carboxylic acid group can stabilize enzyme-substrate complexes through hydrogen bonding.

- Metabolic Pathways : It serves as a model substrate for studying metabolic pathways involving ketones and carboxylic acids, which is essential for understanding its role in drug design and development.

Medicinal Chemistry

The derivatives of this compound have shown potential in medicinal chemistry:

- Drug Development : Modifications to the compound's structure can enhance selectivity and efficacy against specific molecular targets. For instance, derivatives may be designed to inhibit enzymes involved in disease processes such as cancer or neurodegenerative disorders.

- Therapeutic Potential : Research indicates that compounds with similar structures exhibit diverse biological activities, including anti-inflammatory and anticancer properties.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally related compounds. The following table summarizes key similarities and differences:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-(4-Methoxy-2-methylphenyl)-5-oxovaleric acid | C₁₃H₁₆O₄ | Contains a methoxy group which may enhance solubility |

| 5-(4-Chloro-2-methylphenyl)-5-oxo-pentanoic acid | C₁₂H₁₃ClO₃ | Chlorine substituent may alter biological activity |

| 4-(2-Methylphenyl)-3-oxobutanoic acid | C₉H₁₂O₃ | Different carbon chain length affecting reactivity |

The presence of the methyl group at the second position on the phenyl ring in this compound distinguishes it from its analogs, potentially influencing its chemical reactivity and biological properties compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

-

Inhibition Studies : Research on derivatives has shown varying degrees of inhibitory effects on enzymes such as BACE-1, which is relevant for Alzheimer's disease treatment. The structural modifications significantly impacted their inhibitory potency (IC50 values) against target enzymes .

Compound IC50 Value (µM) Ramalin 17.66 ± 2.74 RA-Hyd-Me 15.5 ± 5.8 RA-Sali 8.44 ± 5.16 - Toxicity Assessments : Toxicity studies indicate that while some derivatives exhibit low toxicity profiles (LD50 > 5000 mg/kg), careful consideration must be given to their pharmacological effects and safety profiles during drug development .

Propiedades

IUPAC Name |

5-(2-methylphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9-5-2-3-6-10(9)11(13)7-4-8-12(14)15/h2-3,5-6H,4,7-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWMQVONXURDFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374985 | |

| Record name | 5-(2-Methylphenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36978-50-4 | |

| Record name | 2-Methyl-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36978-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Methylphenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.